molecular formula C8H16O B097569 5-Methyl-2-heptanone CAS No. 18217-12-4

5-Methyl-2-heptanone

Cat. No.: B097569
CAS No.: 18217-12-4
M. Wt: 128.21 g/mol
InChI Key: WYDAUGNQLUXTFB-UHFFFAOYSA-N
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Description

5-Methyl-2-heptanone: is an organic compound with the molecular formula C8H16O . It is a ketone, specifically a methyl ketone, and is also known by its IUPAC name, 5-methylheptan-2-one . This compound is a colorless liquid with a characteristic fruity odor and is used in various industrial applications due to its solvent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-heptanone can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-methyl-2-heptenal. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, hydrazines, acidic or basic conditions.

Major Products:

    Oxidation: 5-Methyl-2-heptanoic acid.

    Reduction: 5-Methyl-2-heptanol.

    Substitution: Imines, hydrazones.

Scientific Research Applications

5-Methyl-2-heptanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

    Uniqueness: 5-Methyl-2-heptanone is unique due to its specific placement of the methyl group, which influences its chemical reactivity and physical properties. .

Properties

IUPAC Name

5-methylheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-7(2)5-6-8(3)9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDAUGNQLUXTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939531
Record name 5-Methylheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18217-12-4
Record name 5-Methyl-2-heptanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylheptan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What type of chemical reactions does 5-methyl-2-heptanone undergo upon light exposure?

A1: While the provided abstract does not detail the specific photochemical reactions of (s)-(+)-5-methyl-2-heptanone [], it can be inferred that the research investigates how this chiral ketone interacts with light and the subsequent chemical transformations it undergoes. Photochemical reactions of ketones often involve Norrish Type I and Type II processes, leading to the formation of various products like aldehydes, ketenes, and hydrocarbons. Further investigation into the full text of the paper [] would be needed to elucidate the precise reaction pathways studied.

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